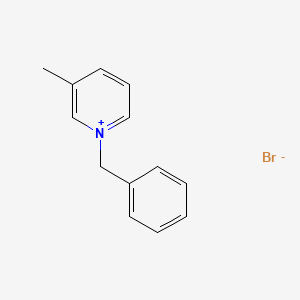
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide typically involves the reaction of 3-methylpyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves large-scale batch reactions. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or other nucleophiles.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
科学研究应用
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
- Pyridinium, 3-methyl-1-(phenylmethyl)-, chloride
- Pyridinium, 3-methyl-1-(phenylmethyl)-, iodide
- Pyridinium, 3-methyl-1-(phenylmethyl)-, fluoride
Uniqueness
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides .
属性
CAS 编号 |
58416-59-4 |
|---|---|
分子式 |
C13H14BrN |
分子量 |
264.16 g/mol |
IUPAC 名称 |
1-benzyl-3-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
MUAOQRGBUSZRBS-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

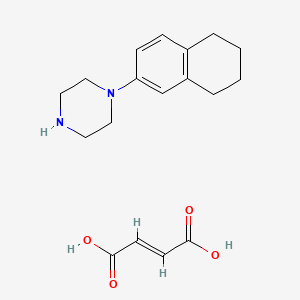
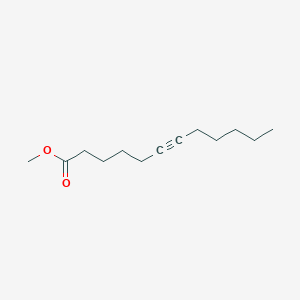
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
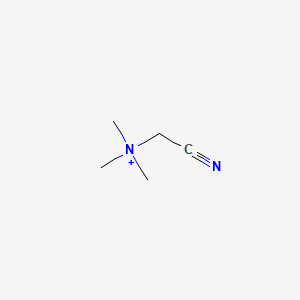
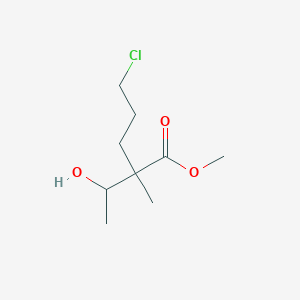
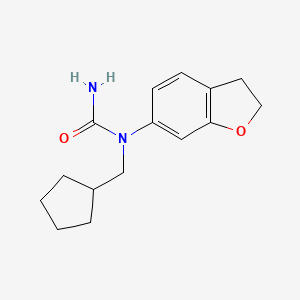
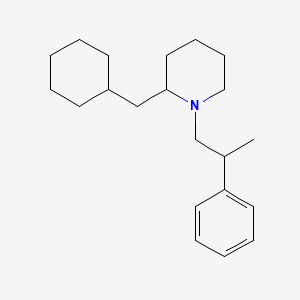


![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
